

Application Notes and Protocols for the Synthesis of 5,5-Dimethylhexanal

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Compound of Interest

Compound Name: 5,5-DIMETHYLHEXANAL

CAS No.: 55320-58-6

Cat. No.: B6155269

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of **5,5-dimethylhexanal** from its corresponding primary alcohol, 5,5-dimethylhexan-1-ol. The document outlines three common and effective oxidation methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. Each method is presented with a detailed experimental protocol, a summary of reaction parameters, and safety considerations.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. **5,5-Dimethylhexanal** is a valuable building block, and its efficient synthesis from the readily available 5,5-dimethylhexan-1-ol is of significant interest. This document details three reliable methods to achieve this conversion, offering a choice of reagents and reaction conditions to suit various laboratory settings and substrate sensitivities.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

Property	5,5-Dimethylhexan-1-ol	5,5-Dimethylhexanal
CAS Number	2768-18-5[1][2][3][4][5][6]	55320-58-6[7][8][9][10][11]
Molecular Formula	C ₈ H ₁₈ O[1][2][3][6]	C ₈ H ₁₆ O[7][8][9][10]
Molecular Weight	130.23 g/mol [1][2][6]	128.21 g/mol [7][8][9]
Boiling Point	165.5 °C at 760 mmHg[1][2]	160.5 ± 9.0 °C (Predicted)[8]
Density	0.823 g/cm ³ [1][2]	0.811 ± 0.06 g/cm ³ (Predicted) [8]
Flash Point	60.6 °C[1][2]	-

Oxidation Protocols

Three distinct protocols for the oxidation of 5,5-dimethylhexan-1-ol are presented. Each method has its own advantages and disadvantages regarding reaction conditions, reagent toxicity, and work-up procedure.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for converting primary alcohols to aldehydes.[12][13][14][15] It is performed under neutral pH and at room temperature, making it compatible with a wide range of functional groups.[16]

Experimental Protocol:

- To a stirred solution of 5,5-dimethylhexan-1-ol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂, 10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.
- Stir the reaction mixture at room temperature for 2 to 4 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and a 10% aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- Stir the biphasic mixture vigorously until the solid byproducts are dissolved.
- Separate the organic layer, and extract the aqueous layer with CH_2Cl_2 .
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford **5,5-dimethylhexanal**.

Summary of DMP Oxidation Parameters:

Parameter	Condition
Oxidizing Agent	Dess-Martin Periodinane (DMP)
Stoichiometry	1.2 equivalents
Solvent	Dichloromethane (CH_2Cl_2)
Temperature	Room Temperature
Reaction Time	2 - 4 hours
Work-up	Aqueous NaHCO_3 / $\text{Na}_2\text{S}_2\text{O}_3$ quench

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (NEt_3).^{[17][18]} It is a reliable and high-yielding method, but requires cryogenic temperatures and produces a volatile, malodorous byproduct (dimethyl sulfide).^[17]

Experimental Protocol:

- To a solution of oxalyl chloride (2.0 eq.) in anhydrous CH_2Cl_2 (0.1-0.5 M) in a flame-dried flask under an inert atmosphere, cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.

- Slowly add a solution of dimethyl sulfoxide (DMSO, 3.0 eq.) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes.[19]
- Add a solution of 5,5-dimethylhexan-1-ol (1.0 eq.) in anhydrous CH₂Cl₂ dropwise. Stir the mixture for 30 minutes at -78 °C.[19]
- Add triethylamine (NEt₃, 5.0 eq.) dropwise, and continue stirring for another 10 minutes at -78 °C.[20]
- Remove the cooling bath and allow the reaction mixture to warm to room temperature.
- Quench the reaction with water. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Summary of Swern Oxidation Parameters:

Parameter	Condition
Oxidizing System	DMSO, Oxalyl Chloride, Triethylamine
Stoichiometry	3.0 eq. DMSO, 2.0 eq. (COCl) ₂ , 5.0 eq. NEt ₃
Solvent	Dichloromethane (CH ₂ Cl ₂)
Temperature	-78 °C to Room Temperature
Reaction Time	1 - 2 hours
Work-up	Aqueous quench

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder chromium-based reagent that can selectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is

performed under anhydrous conditions.[21][22][23] The use of a solid support like Celite or silica gel can simplify the work-up.[21][24]

Experimental Protocol:

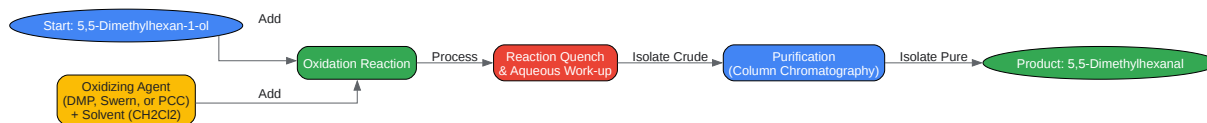
- To a suspension of Pyridinium Chlorochromate (PCC, 1.2 eq.) and Celite in anhydrous CH₂Cl₂ (5 volumes) in a flask under an inert atmosphere, add a solution of 5,5-dimethylhexan-1-ol (1.0 eq.) in anhydrous CH₂Cl₂ (5 volumes) at 0 °C.[21]
- Allow the mixture to warm to room temperature and stir for 2 to 4 hours.[21] Monitor the reaction by TLC. A brown, tar-like material will precipitate.[21]
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
- Wash the filter cake thoroughly with diethyl ether.
- Concentrate the filtrate under reduced pressure.
- If necessary, purify the crude product by flash column chromatography.

Summary of PCC Oxidation Parameters:

Parameter	Condition
Oxidizing Agent	Pyridinium Chlorochromate (PCC)
Stoichiometry	1.2 equivalents
Solvent	Dichloromethane (CH ₂ Cl ₂)
Temperature	0 °C to Room Temperature
Reaction Time	2 - 4 hours
Work-up	Filtration through silica gel/Florisil

Experimental Workflow

The general workflow for the synthesis of **5,5-dimethylhexanal** via alcohol oxidation is depicted below.



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